![molecular formula C20H17N5OS B2561387 2-((1-フェニル-1H-ピラゾロ[3,4-d]ピリミジン-4-イル)チオ)-N-(p-トリル)アセトアミド CAS No. 335223-67-1](/img/structure/B2561387.png)
2-((1-フェニル-1H-ピラゾロ[3,4-d]ピリミジン-4-イル)チオ)-N-(p-トリル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds have gained significant interest in medicinal chemistry due to their potential therapeutic applications, particularly as kinase inhibitors for the treatment of various cancers .
科学的研究の応用
2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with various biological targets, particularly kinases.
Medicine: It has potential therapeutic applications as a kinase inhibitor for the treatment of cancers and other diseases.
Industry: The compound may be used in the development of new pharmaceuticals and agrochemicals
作用機序
Target of Action
The compound 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide, also known as N-(4-methylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide, is primarily targeted towards kinase inhibitors . Kinases are proteins that play a crucial role in cell signaling and regulation .
Mode of Action
This compound interacts with its targets by mimicking the hinge region binding interactions in kinase active sites . This is possible because the pyrazolo[3,4-d]pyrimidine scaffold of the compound is an isostere of the adenine ring of ATP . This allows the compound to direct its activity and selectivity to multiple oncogenic targets .
Biochemical Pathways
The compound affects the biochemical pathways related to the overactivation of oncogenic pathways and/or the deactivation of tumor suppressor mechanisms . This results in the inhibition of self-stimulated proliferation, resistance to programmed cell death, limitless replicative potential, and high levels of invasion .
Result of Action
The result of the action of 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide is the inhibition of the kinase activity, which leads to the suppression of the overactive oncogenic pathways . This results in the inhibition of cancer cell proliferation and the induction of programmed cell death .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide typically involves the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Thioether formation: The pyrazolo[3,4-d]pyrimidine core is then reacted with a thiol derivative to form the thioether linkage.
Acetamide formation: The final step involves the reaction of the thioether intermediate with an acetamide derivative to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, stringent reaction condition controls, and purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form sulfoxides or sulfones.
Reduction: Reducing agents can convert the compound into its corresponding thiol or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for substitution reactions may vary, but common reagents include halogenating agents or nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .
類似化合物との比較
Similar Compounds
Ibrutinib: A BTK inhibitor used for the treatment of B-cell cancers.
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor used for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.
Sorafenib: Another multi-targeted kinase inhibitor used for the treatment of liver, kidney, and thyroid cancers
Uniqueness
2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide is unique due to its specific structure, which allows for selective inhibition of certain kinases. This selectivity can potentially reduce side effects and improve therapeutic efficacy compared to other kinase inhibitors .
特性
IUPAC Name |
N-(4-methylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5OS/c1-14-7-9-15(10-8-14)24-18(26)12-27-20-17-11-23-25(19(17)21-13-22-20)16-5-3-2-4-6-16/h2-11,13H,12H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMXMBDXVCADBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-bromophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2561305.png)
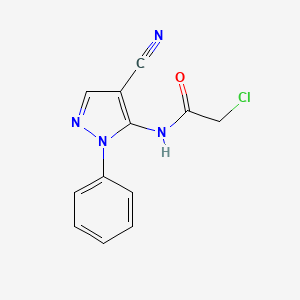
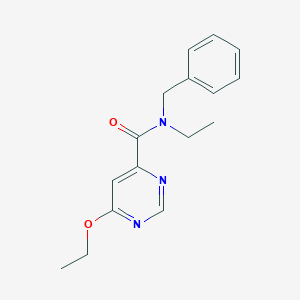
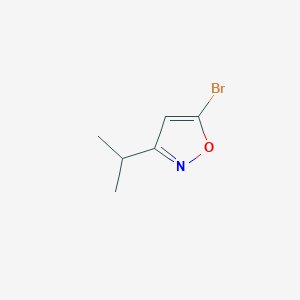
![1'-{9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carbonyl}-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2561312.png)
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2561313.png)
![3-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2561315.png)
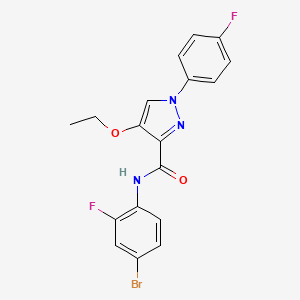
![tert-Butyl 7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B2561318.png)
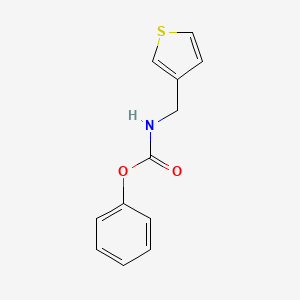
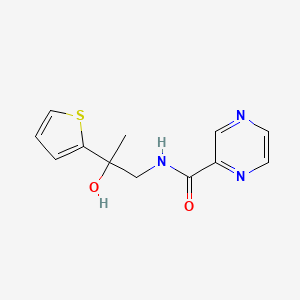
![N-(4-pyridinylmethyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2561323.png)
![N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-phenoxyacetamide](/img/structure/B2561325.png)
![N-cyclohexyl-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2561326.png)
